N-methyl-3-(5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide
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Overview
Description
N-methyl-3-(5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide is a complex organic compound featuring a benzamide core linked to a 1,2,4-oxadiazole ring, which is further connected to an azetidine ring substituted with a pyridin-3-ylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Synthesis of the azetidine ring: The azetidine ring can be constructed via cyclization reactions involving suitable amines and halogenated compounds.
Introduction of the pyridin-3-ylsulfonyl group: This step involves the sulfonylation of the azetidine ring using pyridine-3-sulfonyl chloride in the presence of a base.
Coupling with the benzamide core: The final step involves coupling the synthesized intermediate with N-methyl-3-aminobenzamide under appropriate conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and scalability of the synthetic steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring or the pyridin-3-ylsulfonyl group.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.
Substitution: The benzamide and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA or KMnO₄ under acidic or basic conditions.
Reduction: Reagents such as LiAlH₄ or NaBH₄ in aprotic solvents.
Substitution: Halogenating agents like NBS or nucleophiles like amines and thiols under appropriate conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or thiols.
Substitution: Introduction of various functional groups on the benzamide or pyridine rings.
Scientific Research Applications
Chemistry
In chemistry, N-methyl-3-(5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents, particularly in the treatment of diseases involving enzyme inhibition or receptor modulation.
Medicine
In medicine, research focuses on its potential as an anti-inflammatory, anticancer, or antimicrobial agent. Studies are conducted to understand its efficacy, toxicity, and mechanism of action in various biological systems.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its synthesis and functionalization are of interest for creating compounds with specific properties for various applications.
Mechanism of Action
The mechanism of action of N-methyl-3-(5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-3-(5-(1-(pyridin-2-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide
- N-methyl-3-(5-(1-(pyridin-4-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide
Uniqueness
Compared to similar compounds, N-methyl-3-(5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide exhibits unique properties due to the position of the pyridinyl group. This positional difference can significantly affect the compound’s binding affinity, selectivity, and overall biological activity, making it a distinct candidate for specific applications.
Properties
IUPAC Name |
N-methyl-3-[5-(1-pyridin-3-ylsulfonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c1-19-17(24)13-5-2-4-12(8-13)16-21-18(27-22-16)14-10-23(11-14)28(25,26)15-6-3-7-20-9-15/h2-9,14H,10-11H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYTTYHCAPDBEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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